molecular formula C8H11N3S B2988613 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 853723-97-4

4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2988613
M. Wt: 181.26
InChI Key: POEHKVJDADUKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Molecular Structure Analysis

The molecular weight of “4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol” is 181.26 . The IUPAC name is 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol . The InChI code is 1S/C8H11N3S/c12-8-10-9-7(5-1-2-5)11(8)6-3-4-6/h5-6H,1-4H2,(H,10,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol” include a molecular weight of 181.26 . It is soluble in water at a concentration of 50 g/L .

Scientific Research Applications

Investigation of Physical and Chemical Properties

Research into 1,2,4-triazole derivatives, including 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol, primarily focuses on their synthesis and the study of their physical-chemical properties. These heterocyclic compounds are of significant interest due to their wide range of applications in medicine, pharmacy, agriculture, and new materials production. The synthesis of new derivatives allows for the exploration of their potential pharmacological activities and the development of compounds with high activity profiles (Khilkovets, 2021).

Synthesis and Structural Features

The chemistry of 1,2,4-triazoles, including derivatives like 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol, is a rich field of study due to the broad spectrum of biological activity associated with these compounds. They have been noted for their antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties among others. The low toxicity of these derivatives makes them promising for further chemical structure and biological activity research (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Applications in Corrosion Inhibition

A specific application of a derivative, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, demonstrates its effectiveness as a novel corrosion inhibitor for copper in saline environments. This highlights the potential of 1,2,4-triazole derivatives in industrial applications, particularly in protecting metals against corrosion. The study found that the triazole acted as a mixed type inhibitor, suggesting its interaction with the metal surface through multiple atom sites (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Microwave-Assisted Synthesis

Recent advancements in the synthesis and functionalization of 1,2,4-triazoles, including 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol, have been facilitated by Microwave-Assisted Organic Synthesis (MAOS). This method offers a faster, more energy-efficient approach to obtaining these compounds, which are valuable in various scientific fields ranging from medicinal chemistry to materials science (Franco, Caruso, Nadur, Pereira, Lacerda, & Kümmerle, 2021).

Safety And Hazards

The safety information for “4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol” is available in its Material Safety Data Sheet (MSDS) . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for “4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol” could involve further studies on its potential applications. For instance, 1,2,4-triazole derivatives have been studied for their kinase inhibitory activity , which could be a potential area of research for “4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol”.

properties

IUPAC Name

3,4-dicyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c12-8-10-9-7(5-1-2-5)11(8)6-3-4-6/h5-6H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHKVJDADUKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol

CAS RN

853723-97-4
Record name dicyclopropyl-4H-1,2,4-triazole-3-thiol
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